6-(4-Methylphenyl)pyrimidin-4-ol
Overview
Description
6-(4-Methylphenyl)pyrimidin-4-ol is an organic compound with the molecular formula C({11})H({10})N(_{2})O It features a pyrimidine ring substituted with a 4-methylphenyl group at the 6-position and a hydroxyl group at the 4-position
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to exhibit pharmacological potential against various diseases, including viral infections, microbial infections, tumors, parkinson’s disease, skin cancer, cns cancer, and human leukemia .
Mode of Action
It’s worth noting that related compounds have shown to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Related compounds have been reported to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Related compounds have been reported to exhibit various biological activities, including anticancer activity .
Biochemical Analysis
Biochemical Properties
6-(4-Methylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Additionally, this compound has been observed to interact with proteins involved in DNA repair mechanisms. By binding to these proteins, it can influence the repair of damaged DNA, thereby affecting cellular responses to DNA damage . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating apoptotic signaling pathways . This activation is mediated through the inhibition of CDKs, leading to cell cycle arrest and subsequent apoptosis. Furthermore, this compound can modulate gene expression by influencing transcription factors that regulate genes involved in cell proliferation and survival .
In addition to its effects on cancer cells, this compound has been found to impact cellular metabolism. By inhibiting key enzymes in metabolic pathways, this compound can alter the metabolic flux, leading to changes in the levels of metabolites and energy production . These effects on cellular metabolism can contribute to the overall anti-cancer activity of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The binding of this compound to CDKs results in the inhibition of their kinase activity, which is essential for the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest at specific checkpoints, preventing the proliferation of cancer cells.
Moreover, this compound can influence gene expression by modulating the activity of transcription factors. By binding to these transcription factors, the compound can either enhance or repress the transcription of genes involved in cell growth and survival . This modulation of gene expression is a critical aspect of its anti-cancer mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . This stability ensures consistent results in biochemical assays and cellular studies.
Long-term effects of this compound on cellular function have also been observed. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects are indicative of its potential as a therapeutic agent for chronic conditions such as cancer.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Threshold effects have also been noted, where a certain minimum dose is required to achieve significant anti-cancer activity . This threshold effect is crucial for designing dosage regimens in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux within the cell.
The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is also significant. This interaction can affect the redox state of the cell, thereby influencing cellular responses to oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion as well as active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
In tissues, this compound has been found to distribute preferentially to organs such as the liver and kidneys . This distribution pattern is important for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic pathways. In the nucleus, this compound can bind to transcription factors and influence gene expression .
Post-translational modifications such as phosphorylation and acetylation can also affect the localization and activity of this compound . These modifications can serve as signals for directing the compound to specific cellular compartments, thereby modulating its function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and guanidine.
Condensation Reaction: 4-Methylbenzaldehyde reacts with guanidine in the presence of a base, such as sodium ethoxide, to form the intermediate 6-(4-Methylphenyl)pyrimidine.
Hydroxylation: The intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide or a hydroxylating reagent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: It can be reduced to form 6-(4-Methylphenyl)pyrimidin-4-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 6-(4-Methylphenyl)pyrimidin-4-one.
Reduction: 6-(4-Methylphenyl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the reagents used.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
4-Methylphenylpyrimidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Phenylpyrimidin-4-ol: Similar structure but without the methyl group, which can affect its binding affinity and reactivity.
Uniqueness: 6-(4-Methylphenyl)pyrimidin-4-ol is unique due to the presence of both the 4-methylphenyl and hydroxyl groups, which confer distinct chemical and biological properties. The methyl group enhances its hydrophobic interactions, while the hydroxyl group increases its reactivity and potential for hydrogen bonding.
This compound’s unique structure and reactivity make it a valuable subject for further research and application in various scientific fields.
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVMMVKXPOWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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